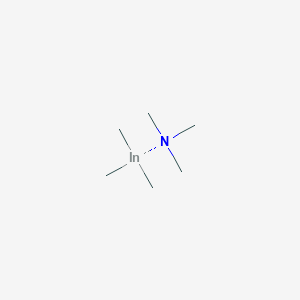
Trimethyl(trimethylamine)indium
Descripción
Propiedades
Número CAS |
19567-64-7 |
|---|---|
Fórmula molecular |
C6H18InN |
Peso molecular |
219.03182 |
Sinónimos |
trimethyl(trimethylamine)indium |
Origen del producto |
United States |
Métodos De Preparación
The preparation methods for Trimethyl(trimethylamine)indium involve specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: These include temperature, pressure, and the presence of catalysts or solvents that facilitate the reaction. The conditions are optimized to ensure maximum yield and purity of the compound.
Industrial Production: Large-scale production methods often involve continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Trimethyl(trimethylamine)indium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Trimethyl(trimethylamine)indium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Mecanismo De Acción
The mechanism of action of Trimethyl(trimethylamine)indium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .
Comparación Con Compuestos Similares
Trimethyl(trimethylamine)indium can be compared with other similar compounds to highlight its uniqueness:
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in trimethylamine toxicity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


